Differentiation via Bifunctionality: Polymerizable Handle + Free Amine
2-Vinylpyridin-4-amine is structurally differentiated from its closest commercial analogs, 2-vinylpyridine and 4-aminopyridine, by the presence of both a vinyl group and a primary amine on the pyridine ring [1]. In a class-level comparison, 2-vinylpyridine (CAS 100-69-6) is monofunctional with a single vinyl group, while 4-aminopyridine (CAS 504-24-5) is monofunctional with a single amine group [2]. This fundamental difference is qualitative: the target compound has two orthogonal reactive sites, while its comparators each have one.
| Evidence Dimension | Functional Group Count |
|---|---|
| Target Compound Data | 2 reactive groups (vinyl, primary amine) |
| Comparator Or Baseline | 2-Vinylpyridine: 1 (vinyl); 4-Aminopyridine: 1 (primary amine) |
| Quantified Difference | Qualitative; target is bifunctional, comparators are monofunctional |
| Conditions | Structural analysis based on molecular formula and IUPAC name |
Why This Matters
The bifunctionality enables applications like the synthesis of functional polymers with pendant amine groups, which are impossible with the monofunctional comparators, directly impacting experimental design and procurement choice.
- [1] PubChem. (n.d.). 2-Vinylpyridin-4-amine. Retrieved April 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2-Vinylpyridin-4-amine View Source
- [2] PubChem. (n.d.). 2-Vinylpyridine; 4-Aminopyridine. Retrieved April 19, 2026 View Source
